2-(3-Methylpiperidine-1-carbonyl)pyrimidine

Description

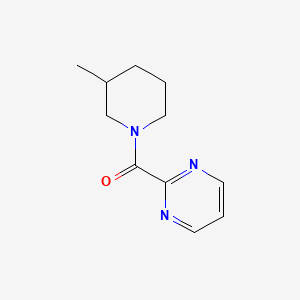

2-(3-Methylpiperidine-1-carbonyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 3-methylpiperidine-1-carbonyl group. This structure combines the electron-deficient pyrimidine ring with a conformationally restricted piperidine moiety, which may enhance binding to biological targets such as enzymes or receptors involved in fibrotic pathways.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylpiperidin-1-yl)-pyrimidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-4-2-7-14(8-9)11(15)10-12-5-3-6-13-10/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPOAYDCGARMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidine-1-carbonyl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the 3-methylpiperidine-1-carbonyl group. One common method involves the reaction of a pyrimidine precursor with a 3-methylpiperidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

2-(3-Methylpiperidine-1-carbonyl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidine-1-carbonyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The anti-fibrotic activity and physicochemical properties of 2-(3-methylpiperidine-1-carbonyl)pyrimidine can be inferred through comparison with structurally related pyrimidine derivatives reported in the literature. Key analogs include:

Key Observations:

Substituent Effects on Activity :

- 12m and 12q exhibit strong anti-fibrotic activity (IC₅₀ ~45 µM) due to their carbamoyl substituents, which likely enhance target binding (e.g., collagen prolyl-4-hydroxylase inhibition) .

- The 3-methylpiperidine-1-carbonyl group in the target compound may offer improved solubility or metabolic stability compared to pyridin-2-yl derivatives, though this requires experimental validation.

Structural Divergence :

- Unlike 12m and 12q , which feature pyridin-2-yl and aryl carbamoyl groups, the target compound replaces the pyridine ring with a saturated piperidine moiety. This modification could alter steric and electronic interactions with biological targets .

Mechanistic Insights :

- Analogs like 12m and 12q suppress TGF-β1-mediated collagen synthesis in hepatic stellate cells (HSC-T6) via hydroxyproline reduction and COL1A1 downregulation . The target compound may share this mechanism but could exhibit distinct pharmacokinetic profiles due to its piperidine group.

Table 2: Physicochemical Data for Selected Analogs

Biological Activity

2-(3-Methylpiperidine-1-carbonyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 3-methylpiperidine-1-carbonyl group. Its molecular formula is , and it has a molecular weight of approximately 208.23 g/mol. The presence of the piperidine moiety is significant for its biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit notable anticancer properties. A study assessed various pyrimidine derivatives against cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The results showed that certain derivatives had IC50 values significantly lower than those of standard treatments, indicating superior potency.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | 25 |

| Parent Compound | HCT-116 | 85 |

This data suggests that the piperidine substitution enhances the compound's efficacy against specific cancer types .

The proposed mechanism of action for this compound involves the inhibition of cell proliferation through cell cycle arrest. Specifically, studies have indicated that this compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis .

Anti-inflammatory Activity

In addition to anticancer properties, pyrimidine derivatives have been studied for their anti-inflammatory effects. For instance, compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that some derivatives exhibited ED50 values comparable to indomethacin, a well-known anti-inflammatory drug.

| Compound | ED50 (μM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|---|

| This compound (similar) | 9.17 | 50 | 75 |

These findings highlight the compound's potential as an anti-inflammatory agent .

Case Studies

Several case studies have been conducted to explore the biological activities of pyrimidine derivatives:

- Study on Anticancer Effects : A recent study demonstrated that modifications to the pyrimidine structure could enhance cytotoxicity against breast and colon cancer cell lines. The introduction of various substituents was shown to improve binding affinity to target proteins involved in cell cycle regulation.

- Evaluation of Anti-inflammatory Properties : Another investigation focused on the synthesis of novel pyrimidine derivatives that displayed significant anti-inflammatory activity in vitro. The compounds were assessed using formalin-induced paw edema models in rodents, showing promising results in reducing inflammation.

Q & A

Q. What are the common synthetic routes for 2-(3-Methylpiperidine-1-carbonyl)pyrimidine, and how are reaction conditions optimized?

Answer: The synthesis of pyrimidine derivatives often involves metal-catalyzed C–H activation and nucleophilic substitution reactions . For example, ruthenium-catalyzed C–H arylation has been used to functionalize pyrimidine cores, enabling efficient coupling with methylpiperidine fragments . Key steps include:

- Reagent selection : Oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., NaBH₄) are critical for controlling reaction pathways .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction yields, while dichloromethane/petroleum ether mixtures are used for recrystallization .

- Temperature control : Reactions typically proceed at 80–120°C to balance kinetics and side-product formation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- Single-crystal X-ray diffraction : Resolves molecular geometry, dihedral angles (e.g., 62.3° between pyrimidine and naphthalene rings), and non-covalent interactions (e.g., CH/π interactions) .

- NMR and IR spectroscopy : Confirm functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) and regiochemistry .

- Mass spectrometry : Validates molecular weight (e.g., 307.34 g/mol for a related derivative) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrimidine derivatives?

Answer: Discrepancies in IC₅₀ values (e.g., 0.09 μM vs. 10.17 μM for anticancer activity) may arise from:

- Cell line specificity : Use standardized assays (e.g., MCF-7 vs. HepG2) to compare activity .

- Structural modifications : Conduct structure-activity relationship (SAR) studies by altering substituents (e.g., methylpiperidine vs. pyridine groups) .

- Solubility and stability : Assess compound integrity under physiological conditions using HPLC and stability assays .

Q. What computational methods are effective in predicting the target interactions of this compound?

Answer:

- Molecular docking : Models binding to enzymes (e.g., kinases) using software like AutoDock or Schrödinger. Validate with crystallographic data (e.g., PDB ID: JE1) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- MD simulations : Simulate ligand-protein dynamics to assess binding stability over time (e.g., 100 ns trajectories) .

Q. How do reaction conditions influence the regioselectivity of pyrimidine derivatization?

Answer: Regioselectivity in substitution reactions depends on:

- Catalyst choice : Ruthenium vs. palladium catalysts favor different positions (e.g., C4 vs. C6 on pyrimidine) .

- Nucleophile strength : Strong nucleophiles (e.g., amines) target electron-deficient carbons, while weak nucleophiles require activation .

- Temperature and pressure : High-pressure conditions (e.g., 10 bar H₂) enhance hydrogenation selectivity .

Q. What strategies optimize the pharmacokinetic properties of this compound analogs?

Answer:

- LogP adjustments : Introduce polar groups (e.g., carboxylic acids) to reduce hydrophobicity. For example, piperidine-3-carboxylic acid derivatives improve solubility .

- Metabolic stability : Fluorine substitution (e.g., 4-fluorobenzyl groups) blocks cytochrome P450 oxidation .

- Bioisosteric replacement : Replace labile esters with amides to enhance plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.